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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573859

This technical guide provides a comprehensive overview of isomaltulose, a disaccharide with
significant potential in the food and pharmaceutical industries. The document details its natural
occurrence, the history of its discovery, and the biotechnological processes for its industrial
production. Furthermore, it delves into the analytical methodologies for its quantification and
explores the physiological signaling pathways it influences, particularly concerning gut
hormone secretion. This guide is intended for researchers, scientists, and drug development
professionals seeking a thorough understanding of this functional carbohydrate.

Natural Occurrence and Discovery

Isomaltulose (6-O-a-D-glucopyranosyl-D-fructose), also known by the trade name
Palatinose™, is a structural isomer of sucrose naturally found in honey and sugarcane juice.[1]
[2] Its presence in these sources is typically in trace amounts, making direct extraction
economically unviable.[2]

The discovery of isomaltulose and the enzymatic process for its production dates back to the
1950s by the German company Sudzucker.[1] Researchers at a sugar production facility in the
Palatinate region of Germany first identified the compound, which is reflected in its trade name,
Palatinose™.[3]

Quantitative Analysis of Isomaltulose in Natural Sources

The concentration of isomaltulose in natural sources can vary depending on factors such as
the floral origin of honey and the specific variety and maturity of sugarcane. The data presented
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below summarizes the typical concentrations found in these natural products.

Isomaltulose
Natural Source . Reference(s)
Concentration

Honey <1%to 1.5 g/100g [1]

Sugarcane Juice Trace amounts [1][2]

Industrial Production of Isomaltulose

The commercial production of isomaltulose relies on the enzymatic isomerization of sucrose.
This biotransformation is catalyzed by the enzyme sucrose isomerase (Slase), which is

produced by various microorganisms.

Microbial Sources of Sucrose Isomerase

Several bacterial species are known to produce sucrose isomerase suitable for industrial
iIsomaltulose production. The most well-studied and commercially utilized strains include:

e Protaminobacter rubrum: This was one of the first microorganisms identified for its sucrose
isomerase activity and has been a cornerstone of industrial isomaltulose production.[4][5]

» Erwinia rhapontici: Strains of this bacterium are also widely used for their efficient conversion
of sucrose to isomaltulose.[6][7][8]

o Other microorganisms such as Klebsiella spp., Serratia plymuthica, and Pantoea spp. have
also been reported to produce sucrose isomerase.

Enzymatic Conversion Process

The core of isomaltulose production is the enzymatic reaction where sucrose isomerase
rearranges the a-1,2-glycosidic bond in sucrose to an a-1,6-glycosidic bond, forming
isomaltulose. The process can be carried out using either free or immobilized enzymes, or
whole microbial cells. Immobilization of the enzyme or cells is often preferred in industrial
settings to allow for continuous processing and catalyst reuse.

Reaction Conditions:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.taiwanphytopath.org/uploads/publication/3ce5eaf57e72f320aa787c5e08646c45.pdf
https://www.taiwanphytopath.org/uploads/publication/3ce5eaf57e72f320aa787c5e08646c45.pdf
https://www.researchgate.net/publication/347914404_ISOMALTULOSE_-AN_ALTERNATIVE_OF_SUGAR_A_REVIEW
https://repositorio.unesp.br/entities/publication/5f88c633-f0df-40d7-836c-20ae50878504
https://www.researchgate.net/publication/24397252_Isomaltulose_production_from_Sucrose_by_Protaminobacter_rubrum_immobilized_in_calcium_alginate
https://www.benthamscience.com/article/33426
https://pubmed.ncbi.nlm.nih.gov/21592077/
https://agris.fao.org/search/en/providers/122535/records/65de21790f3e94b9e5caedad
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Substrate: A concentrated sucrose solution is used as the starting material.

e pH: The optimal pH for most sucrose isomerases is in the slightly acidic to neutral range,
typically between 5.5 and 7.0.

o Temperature: The reaction is generally carried out at a moderate temperature, often between
30°C and 40°C, to ensure enzyme stability and activity.[4][8]

Downstream Processing and Purification

Following the enzymatic conversion, the reaction mixture contains isomaltulose, unreacted
sucrose, and byproducts such as trehalulose, glucose, and fructose. A series of downstream
processing steps are employed to isolate and purify crystalline isomaltulose.

o Filtration: The reaction mixture is first filtered to remove microbial cells or the immobilized
enzyme carrier.

e lon Exchange Chromatography: The filtered solution is then passed through ion exchange
resins to remove charged impurities.

o Concentration: The purified isomaltulose solution is concentrated, typically through
evaporation under reduced pressure, to increase the solute concentration.

o Crystallization: The concentrated syrup is cooled under controlled conditions to induce the
crystallization of isomaltulose. Seeding with small isomaltulose crystals can be used to
initiate and control crystal growth.[9][10][11]

o Centrifugation and Drying: The isomaltulose crystals are separated from the mother liquor by
centrifugation and then dried to yield the final product.
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Industrial Production of Isomaltulose Workflow

Experimental Protocols: Quantification of
Isomaltulose

The accurate quantification of isomaltulose in various matrices is crucial for quality control and
research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and
reliable method for this analysis.

HPLC Method for Isomaltulose Analysis

This protocol is a generalized procedure based on common practices for the analysis of sugars
in food and biological samples.

Objective: To quantify the concentration of isomaltulose in a given sample.

Instrumentation:

¢ High-Performance Liquid Chromatography (HPLC) system equipped with:
o Isocratic or gradient pump

o Autosampler
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o Column oven

o Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Materials:
o Column: Amino-propyl or lead-based carbohydrate analysis column (e.g., Aminex HPX-87C).

» Mobile Phase: Acetonitrile:Water mixture (e.g., 75:25 v/v) or deionized water for lead-based
columns. The mobile phase should be filtered and degassed.

o Standards: High-purity isomaltulose, sucrose, glucose, and fructose standards.

e Sample Preparation: Samples should be diluted in the mobile phase and filtered through a
0.45 um syringe filter before injection.

Procedure:

o Standard Preparation: Prepare a series of standard solutions of isomaltulose, sucrose,
glucose, and fructose of known concentrations in the mobile phase. This will be used to
generate a calibration curve.

e Sample Preparation:

o For liquid samples (e.g., honey, sugarcane juice), accurately weigh a known amount of the
sample and dilute it with the mobile phase to a concentration within the range of the
calibration curve.

o For solid samples, perform an aqueous extraction followed by dilution and filtration.

o Chromatographic Conditions:

[¢]

Flow Rate: Typically 1.0 - 2.0 mL/min.

[e]

Column Temperature: Maintained at a constant temperature, often around 80-85°C for
lead-based columns to improve peak resolution.

[e]

Injection Volume: 10 - 20 pL.
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o Detector Temperature: Set according to the manufacturer's recommendations for the RID
or ELSD.

o Data Analysis:

[¢]

Inject the standard solutions to establish the retention times for each sugar and to
construct a calibration curve by plotting peak area against concentration.

o

Inject the prepared samples.

[e]

Identify the isomaltulose peak in the sample chromatogram based on its retention time.

o

Quantify the concentration of isomaltulose in the sample by comparing its peak area to the
calibration curve.

Physiological Signaling Pathways

Isomaltulose is metabolized more slowly than sucrose, leading to a lower and more sustained
release of glucose and fructose into the bloodstream. This slow digestion has significant
implications for gut hormone signaling, particularly the secretion of incretins.

Differential Incretin Response

Incretins are gut hormones released after nutrient intake that enhance insulin secretion. The
two primary incretins are glucagon-like peptide-1 (GLP-1) and glucose-dependent
insulinotropic polypeptide (GIP).

e GIP is primarily secreted by K-cells located in the proximal (upper) small intestine.

e GLP-1is secreted by L-cells, which are more abundant in the distal (lower) small intestine
and colon.

Due to its rapid digestion, sucrose leads to a quick release of glucose in the upper small
intestine, strongly stimulating GIP secretion. In contrast, the slow hydrolysis of isomaltulose
means that a significant portion of it reaches the distal small intestine, where its breakdown
products (glucose and fructose) stimulate the L-cells to secrete GLP-1.[3][12] This differential
stimulation of incretin hormones contributes to the favorable metabolic effects of isomaltulose,
including improved glycemic control.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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